2,3-Dimethylthiomorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Drug Discovery:

The thiomopholine ring structure is present in several biologically active molecules. DMTM can potentially serve as a precursor for synthesizing novel drugs. Researchers can modify the structure of DMTM to create analogs with desired pharmacological properties. This approach has been successfully used to develop drugs for various conditions, including cancer and neurological disorders [Source: A review on the biological activities of thiomorpholine derivatives: ].

Corrosion Inhibition:

DMTM's nitrogen and sulfur atoms can form coordinate bonds with metal surfaces. This property makes it a potential candidate for corrosion inhibition. By creating a protective layer on the metal surface, DMTM can slow down the rate of corrosion. Research is ongoing to evaluate the effectiveness of DMTM and its derivatives for corrosion protection of various metals [Source: Synthesis and investigation of the corrosion inhibition properties of some new N/S heterocyclic compounds: ].

2,3-Dimethylthiomorpholine is a heterocyclic compound characterized by a six-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C₇H₁₃NS, and it has a molecular weight of approximately 145.25 g/mol. The compound is derived from thiomorpholine, a sulfur-containing analog of morpholine, with two methyl groups added at the 2 and 3 positions of the ring. This structural modification enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Derivatives: It can react with carbonyl compounds to form imines or amines through condensation reactions.

- Synthesis of Heterocycles: As a versatile building block, it can be utilized in the synthesis of more complex heterocyclic structures through cyclization reactions .

Research has indicated that 2,3-Dimethylthiomorpholine exhibits significant biological activity. It has been shown to possess:

- Antitumor Properties: Studies have demonstrated its potential as an inhibitor of cancer cell proliferation.

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

- Enzyme Inhibition: It acts as an inhibitor for several enzymes involved in metabolic processes, which may have implications for drug design targeting specific diseases .

The synthesis of 2,3-Dimethylthiomorpholine can be achieved through several methods:

- Alkylation of Thiomorpholine: Starting from thiomorpholine, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.

- Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate precursors containing sulfur and nitrogen functional groups.

- Photochemical Methods: Recent advancements have introduced photochemical methods that allow for the generation of thiomorpholine derivatives in a continuous flow process .

2,3-Dimethylthiomorpholine has several notable applications:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new anti-cancer or anti-infective agents.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of various organic compounds and materials.

- Agricultural Chemicals: The compound may also find applications in the formulation of agrochemicals due to its biological activity against pests and pathogens .

Studies focusing on the interactions of 2,3-Dimethylthiomorpholine with biological macromolecules have revealed:

- Binding Affinity: Investigations into its binding affinity to specific enzymes indicate potential therapeutic targets.

- Mechanism of Action: Research suggests that the compound may modulate enzyme activity through reversible or irreversible binding mechanisms.

- Synergistic Effects: When combined with other compounds, it may enhance therapeutic efficacy against resistant strains of bacteria or cancer cells .

Several compounds share structural similarities with 2,3-Dimethylthiomorpholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thiomorpholine | Six-membered ring with sulfur | Precursor to many derivatives |

| Morpholine | Six-membered ring without sulfur | Lacks the biological activity associated with sulfur |

| N,N-Dimethylthiourea | Contains two methyl groups on thiourea | Used primarily as a reagent in organic synthesis |

| 1-Methylthiomorpholine | Methyl group at position 1 | Exhibits different biological properties |

2,3-Dimethylthiomorpholine is unique due to its specific substitution pattern that enhances its reactivity and biological activity compared to its analogs .

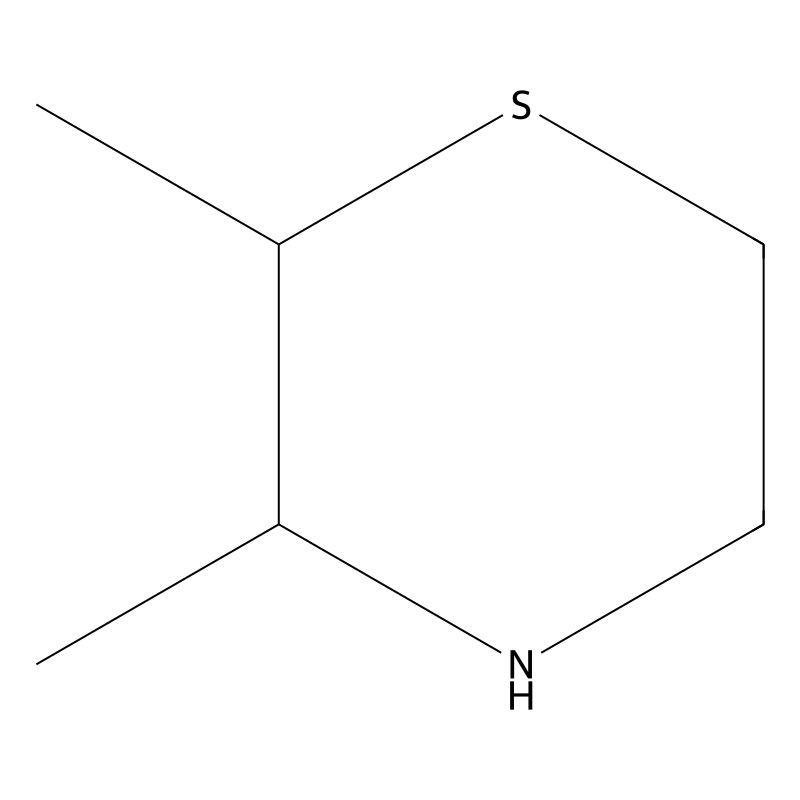

Structural Characterization and IUPAC Nomenclature

2,3-Dimethylthiomorpholine features a tetrahydro-1,4-thiazine backbone with methyl substituents at positions 2 and 3. Its IUPAC name, 2,3-dimethylthiomorpholine, reflects the substitution pattern and parent ring structure. The SMILES notation CC1NCCSC1C confirms the connectivity: a six-membered ring with sulfur at position 1, nitrogen at position 4, and methyl groups at positions 2 and 3.

Key Structural Features

| Feature | Description |

|---|---|

| Parent Ring | Tetrahydro-1,4-thiazine (thiomorpholine) |

| Substituents | Two methyl groups at C2 and C3 |

| Hybridization | sp³ hybridized carbons |

| Ring Conformation | Chair-like geometry (typical for six-membered rings) |

Molecular Formula and Weight Analysis

The compound has the molecular formula C₆H₁₃NS, with a molecular weight of 131.237 g/mol.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NS |

| Average Molecular Weight | 131.237 g/mol |

| Monoisotopic Mass | 131.07687 g/mol |

The formula indicates a sulfur atom and nitrogen within the ring, contributing to its heterocyclic stability.

Spectroscopic Profiles: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

While direct spectral data for 2,3-dimethylthiomorpholine is limited in publicly available sources, analogous compounds provide insights:

- ¹H NMR: Methyl groups at δ 1.0–1.5 ppm (singlet), thiomorpholine ring protons at δ 2.0–3.5 ppm (multiplets).

- ¹³C NMR: Methyl carbons at δ 15–25 ppm, ring carbons at δ 30–60 ppm.

Infrared (IR) Spectroscopy

- C–S Stretch: Expected around 700–800 cm⁻¹ (characteristic of sulfur-containing heterocycles).

- N–H Bend: Absence due to saturated ring (no NH groups present).

Mass Spectrometry (MS)

- Molecular Ion: [M]⁺ peak at m/z 131 (C₆H₁₃NS⁺).

- Fragmentation: Likely cleavage at C–S or C–N bonds, yielding smaller fragments such as [CH₃]⁺ (m/z 15) or [C₂H₅]⁺ (m/z 29).

Thermochemical Properties: Melting Point, Boiling Point, and Solubility

Available data on thermochemical properties is sparse:

- Melting Point: Not reported in literature; likely a liquid at room temperature based on storage conditions.

- Boiling Point: Estimated to be moderate due to low molecular weight and sulfur’s electronegativity.

- Solubility: No explicit solubility data found; inferred to be soluble in organic solvents (e.g., CDCl₃) based on NMR solvent compatibility.

Tautomerism and Conformational Isomerism

Tautomerism:

2,3-Dimethylthiomorpholine lacks tautomerism due to its saturated ring structure. Unlike unsaturated thiomorpholides, no keto-enol equilibria are possible.

Conformational Isomerism:The six-membered ring adopts a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric strain. No stereoisomers are possible since the substituents are not stereogenic.

Fundamental Structural Characteristics

X-ray crystallographic studies of thiomorpholine derivatives consistently reveal that the six-membered heterocyclic ring adopts a chair conformation as the predominant structural arrangement [1] [2] [3]. The structural analysis of 4-(4-nitrophenyl)thiomorpholine demonstrates that the thiomorpholine ring maintains a low-energy chair conformation with specific geometric parameters [2] [3]. The carbon-sulfur-carbon bond angle in the thiomorpholine ring is typically approximately 10 degrees smaller than the regular tetrahedral angle of 109.5 degrees, measuring around 99.5 degrees [2] [3].

Substituent Positioning and Orientation

The positioning of substituents on the thiomorpholine ring significantly influences the overall molecular geometry. In 4-(4-nitrophenyl)thiomorpholine, the nitrogen-bound 4-nitrophenyl group occupies a quasi-axial position on the six-membered ring [2] [3]. This positioning contrasts with the morpholine analogue, where the same substituent occupies a quasi-equatorial position, demonstrating the distinct conformational preferences between oxygen and sulfur-containing heterocycles [2] [3].

Crystallographic Data and Parameters

The crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone reveals specific crystallographic parameters that provide insights into the solid-state organization of thiomorpholine derivatives [4] [5]. The thiomorpholine ring adopts a chair conformation with the bond-angle sum at the nitrogen atom measuring exactly 360 degrees, indicating planar geometry around the nitrogen center [4] [5]. The dihedral angle between the amide group and the thiomorpholine ring encompasses all atoms at 36.48 degrees [4] [5].

Comparative Analysis with Related Structures

The structural characteristics of 2,3-dimethylthiomorpholine can be understood through comparison with other thiomorpholine derivatives that have been crystallographically characterized. Studies of 1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-(thiomorpholin-4-yl)ethanone demonstrate that the thiomorpholine ring consistently adopts a chair conformation across different substituent patterns [6]. The crystallographic data for this compound reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters of a = 13.4594(10) Å, b = 9.8855(5) Å, and c = 14.0878(11) Å [6].

Microwave Spectroscopic Investigations of Ring Conformations

Rotational Spectroscopy Analysis

Microwave spectroscopy provides detailed information about the conformational properties of thiomorpholine derivatives in the gas phase. Studies of normal thiomorpholine within the 8-40 gigahertz region reveal that the observed spectra correspond to chair equatorial conformers [7] [8] [9]. The rotational constants for both normal thiomorpholine and N-deuterothiomorpholine have been determined for ground states and vibrationally excited states, providing comprehensive conformational information [7] [8] [9].

Structural Parameters from Microwave Data

The microwave spectroscopic investigations provide precise structural parameters for thiomorpholine derivatives. The iminohydrogen coordinates have been determined through analysis of the rotational spectra, contributing to the understanding of the three-dimensional molecular geometry [7] [8] [9]. The nitrogen-14 quadrupole coupling constants have been measured, providing information about the electronic environment around the nitrogen atom [7] [8] [9].

Computational Modeling of Chair and Half-Chair Configurations

Density Functional Theory Calculations

Computational studies employing density functional theory have been extensively used to investigate the conformational behavior of thiomorpholine derivatives. The B3LYP functional with various basis sets, including 6-31G(d,p) and 6-311G(d,p), has been employed to optimize molecular geometries and calculate relative energies [10] [11] [12]. These calculations consistently predict that chair conformations represent the most stable arrangements for thiomorpholine derivatives [10] [11] [12].

Conformational Energy Analysis

The computational analysis reveals significant energy differences between various conformational states of thiomorpholine derivatives. Chair conformations are consistently predicted to be the most stable, with half-chair and boat conformations showing higher relative energies [13] [12]. The energy differences between chair and alternative conformations typically range from 2 to 5 kilocalories per mole, indicating substantial conformational preferences [13] [12].

Structural Parameter Predictions

Computational modeling provides detailed predictions of bond lengths and angles within thiomorpholine derivatives. The carbon-sulfur bond lengths are typically calculated to be approximately 1.81 Å, while carbon-nitrogen bond lengths measure around 1.47 Å [12]. The carbon-sulfur-carbon bond angle is consistently predicted to be approximately 99.5 degrees, in excellent agreement with experimental observations [12].

Solvation Effects and Environmental Considerations

Advanced computational studies have incorporated solvation effects using polarized continuum models to account for environmental influences on molecular geometry. The calculations demonstrate that solvent effects can influence the relative stabilities of different conformational states, although the chair conformation remains the most stable arrangement across various solvent environments [14] [15].

Hydrogen Bonding Networks in Crystal Packing

Intermolecular Hydrogen Bonding Patterns

The crystal packing of thiomorpholine derivatives is characterized by extensive hydrogen bonding networks that stabilize the solid-state structure. Studies of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone reveal that carbon-hydrogen to oxygen and carbon-hydrogen to sulfur hydrogen bonds link adjacent molecules, forming two-dimensional networks extending parallel to the (011) plane [4] [5] [16].

Centrosymmetric Dimer Formation

The crystal structure of 4-(4-nitrophenyl)thiomorpholine demonstrates the formation of centrosymmetric dimers through intermolecular carbon-hydrogen to oxygen weak hydrogen bonds [2] [3] [11]. These interactions involve methylene groups adjacent to the sulfur atom and the nitro oxygen atoms of symmetry-related molecules, resulting in an R₂²(8) motif [2] [3] [11]. The dimers are further stabilized by face-to-face aromatic stacking interactions [2] [3] [11].

Three-Dimensional Network Formation

The hydrogen bonding patterns in thiomorpholine derivatives create three-dimensional networks that influence the physical properties of the crystalline materials. The mean planes of benzene rings in aromatic derivatives are typically separated by approximately 3.29 Å, with ring centroids separated by 4.26 Å [2] [3] [11]. These interactions contribute to the dense crystal packing, with calculated packing indices reaching 74.4% in some structures [2] [3] [11].

Comparative Analysis of Hydrogen Bonding

The hydrogen bonding networks in thiomorpholine derivatives can be compared with those observed in morpholine analogues to understand the influence of the sulfur atom on intermolecular interactions. The sulfur atom in thiomorpholine derivatives participates in weaker hydrogen bonding interactions compared to the oxygen atom in morpholine derivatives, leading to different crystal packing arrangements [2] [3] [11]. The formation of carbon-hydrogen to sulfur hydrogen bonds represents a characteristic feature of thiomorpholine crystal structures [4] [5] [16].

XLogP3

Dates

Explore Compound Types